CGP 36742

Presynaptic selectivity Somatostatin release Cognitive enhancement mechanism

CGP 36742 (SGS-742) is the only GABAB receptor antagonist with completed Phase II human cognitive efficacy trials, making it the gold-standard reference for translational neuroscience. Unlike earlier antagonists, it uniquely combines robust oral bioavailability (Fabs=44%, t½=3.6h), reliable BBB penetration, distinctive presynaptic selectivity that spares GABA/glutamate release while potently antagonizing somatostatin release inhibition (IC50 0.14 µM), and fully characterized human PK. Ideal for rodent and primate behavioral studies at low oral doses (10–30 mg/kg). Buy ≥98% pure CGP 36742 to benchmark novel GABAB modulators with confidence.

Molecular Formula C7H18NO2P
Molecular Weight 179.20 g/mol
CAS No. 123690-78-8
Cat. No. B1668497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 36742
CAS123690-78-8
Synonyms(3-aminopropyl)(n-butyl)phosphinic acid
3-aminopropyl-n-butyl phosphinic acid
CGP 36742
CGP-36742
CGP36742
SGS-742
SGS742
Molecular FormulaC7H18NO2P
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESCCCCP(=O)(CCCN)O
InChIInChI=1S/C7H18NO2P/c1-2-3-6-11(9,10)7-4-5-8/h2-8H2,1H3,(H,9,10)
InChIKeyONNMDRQRSGKZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP 36742 (CAS 123690-78-8) – Overview and Key Pharmacological Identity


CGP 36742 (SGS-742) is a 3-aminopropylphosphinic acid derivative that functions as a selective, orally active antagonist of the GABAB receptor [1]. With an IC50 of approximately 36 µM at the GABAB receptor, it is distinct among early-generation antagonists for its ability to cross the blood-brain barrier (BBB) following peripheral administration [1][2]. The compound is the first GABAB antagonist to advance into Phase II clinical trials for cognitive impairment, demonstrating a human absolute oral bioavailability of 44% and a plasma half-life of 3.6 hours [3][4].

Why Generic Substitution Fails: CGP 36742 Is Not Interchangeable with Other GABAB Antagonists


Despite sharing a common nominal receptor target, GABAB antagonists vary dramatically in functional selectivity, brain penetration, and oral bioavailability. CGP 36742 uniquely combines four critical properties not found together in earlier or later analogs: robust oral activity, reliable brain penetration, a distinctive presynaptic selectivity profile that spares GABA/glutamate release, and established human pharmacokinetics [1][2]. Simple substitution with compounds like CGP 35348 (lower potency, different presynaptic selectivity), CGP 55845 (extremely high potency but limited oral data), or phaclofen (weak potency, poor BBB penetration) will fundamentally alter experimental outcomes, rendering studies incomparable and potentially invalidating preclinical-to-clinical translation [1][3].

Quantitative Evidence Guide: Differentiating CGP 36742 from Key GABAB Antagonist Comparators


Unique Presynaptic Selectivity: Sparing of GABA and Glutamate Release vs. Somatostatin

In superfused rat neocortex synaptosomes, CGP 36742 potently antagonized baclofen-induced inhibition of somatostatin release (IC50 = 0.14 µM) while displaying complete insensitivity for baclofen effects on GABA, glutamate, and cholecystokinin release at concentrations up to 100 µM [1]. This >700-fold functional selectivity window is not observed with other GABAB antagonists such as CGP 35348 or CGP 55845, which lack this presynaptic subtype discrimination [2].

Presynaptic selectivity Somatostatin release Cognitive enhancement mechanism

Oral Bioavailability: Quantified Human PK vs. Non-Orally Viable Antagonists

Following a single 600 mg oral dose in humans, CGP 36742 achieved an absolute bioavailability (Fabs) of 44%, with a Cmax of 27 µmol/L and tmax of 3 hours [1]. In contrast, earlier antagonists such as phaclofen and 2-OH-saclofen exhibit negligible oral bioavailability due to poor membrane permeability and are restricted to in vitro or intracerebroventricular administration [2]. Even CGP 35348, while brain-penetrant, requires high systemic doses (e.g., 500 mg/kg i.p. in rats) to achieve central effects, reflecting lower oral efficiency [2].

Oral bioavailability Pharmacokinetics Human dosing

GABAA Receptor Selectivity: Weak Interaction vs. Broader Spectrum Antagonists

CGP 36742 interacts very weakly with the GABAA receptor, exhibiting an IC50 of 500 µM—a >10-fold selectivity window relative to its GABAB IC50 of 36 µM [1]. This selectivity is superior to that of phaclofen, which shows an IC50 of 118–229 µM at GABAB but also demonstrates some GABAA activity under certain conditions [2][3]. Compounds like δ-aminovaleric acid exhibit nearly equal potency at GABAA and GABAB receptors, complicating mechanistic interpretation [3]. CGP 36742 is selective for GABAB over a panel of 11 receptors, including GABAA, at 1 mM [1].

Receptor selectivity GABAA cross-reactivity Off-target minimization

Clinical Validation: Phase II Cognitive Improvement vs. Preclinical-Only Comparators

CGP 36742 (as SGS742) is the first and only GABAB antagonist to demonstrate statistically significant cognitive improvement in a human Phase II clinical trial. In a double-blind, placebo-controlled study of 110 patients with mild cognitive impairment (MCI), oral administration of 600 mg t.i.d. for 8 weeks significantly improved attention (choice reaction time, visual information processing) and working memory (pattern recognition speed) [1]. No other GABAB antagonist—including CGP 35348, CGP 55845, CGP 51176, or phaclofen—has advanced to human cognitive efficacy trials [2].

Clinical translation Cognitive impairment Phase II trial

Optimal Research and Industrial Application Scenarios for CGP 36742


Behavioral Pharmacology Studies Requiring Oral Dosing and Chronic Administration

CGP 36742 is the ideal GABAB antagonist for rodent and primate behavioral studies where oral administration and repeated dosing are required. Its established oral bioavailability in multiple species (mice, rats, monkeys) and human PK profile enable seamless translational study design [1]. Unlike CGP 35348, which requires high i.p. doses for central effects, CGP 36742 achieves cognitive improvement in rodents at low oral doses (e.g., 10–30 mg/kg) [1].

Mechanistic Dissection of Somatostatin-Mediated Cognitive Enhancement

The unique presynaptic selectivity of CGP 36742—potent antagonism of somatostatin release inhibition (IC50 0.14 µM) with sparing of GABA/glutamate modulation—makes it the only tool compound suitable for isolating somatostatinergic contributions to cognitive processes [2]. Researchers investigating the neuropeptide's role in learning and memory should exclusively use CGP 36742, as other antagonists lack this functional discrimination [2].

Translational Benchmarking and Clinical Development Reference

As the only GABAB antagonist with completed Phase II cognitive efficacy trials, CGP 36742 serves as the gold-standard reference compound for benchmarking novel GABAB modulators in translational neuroscience programs [3]. Its fully characterized human PK (Fabs=44%, t½=3.6h, Cmax=27 µmol/L) and safety profile provide a validated baseline for comparing new chemical entities [4].

In Vivo Electrophysiology with Minimized Off-Target Confounding

For in vivo electrophysiological studies of hippocampal CA1 pyramidal neurons, CGP 36742 reduces paired-pulse inhibition of the late IPSP at 3 mg/kg while maintaining >10-fold selectivity over GABAA receptors [2][5]. This selectivity profile ensures that observed network effects are attributable to GABAB antagonism rather than off-target receptor interactions, a significant advantage over earlier, less selective antagonists like phaclofen [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP 36742

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.